2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol
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Overview
Description
2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol is a complex organic compound with a unique structure that includes a benzotriazole core and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol typically involves multiple steps, starting with the preparation of the benzotriazole core One common method is the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It can be used in the development of new materials or as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol involves its interaction with specific molecular targets. The benzotriazole core can interact with metal ions or other biomolecules, while the substituted phenyl group can participate in various binding interactions. These interactions can modulate biological pathways or chemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzotriazole: Similar structure but lacks the substituted amino group.
4-Aminophenylbenzotriazole: Contains an amino group but differs in substitution pattern.
2-(4-Methoxyphenyl)benzotriazole: Similar core structure with different substituents.
Uniqueness
2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol is unique due to the presence of the 4-[(methylethyl)amino]phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-(1-oxidobenzotriazol-1-ium-2-yl)-N-propan-2-ylaniline |
InChI |
InChI=1S/C15H16N4O/c1-11(2)16-12-7-9-13(10-8-12)18-17-14-5-3-4-6-15(14)19(18)20/h3-11,16H,1-2H3 |
InChI Key |
BZPZCLKICHQSKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N2N=C3C=CC=CC3=[N+]2[O-] |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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